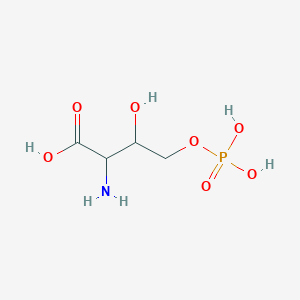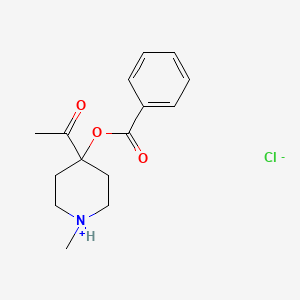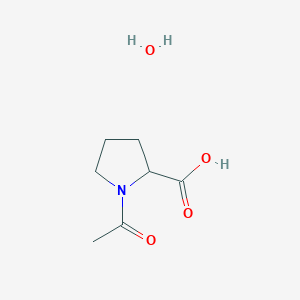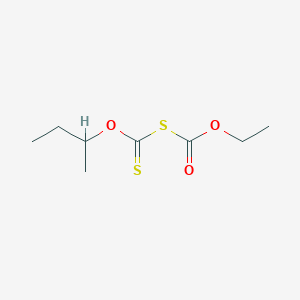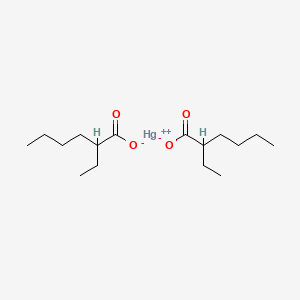
Mercury bis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .
化学反応の分析
Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The carboxylate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., chlorine, bromine) or phosphines (e.g., triphenylphosphine) are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and 2-ethylhexanoic acid.
Reduction: Elemental mercury and 2-ethylhexanoic acid.
Substitution: Various organomercury compounds depending on the substituent used.
科学的研究の応用
Mercury bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in studies related to mercury toxicity and its effects on biological systems.
Medicine: Research on mercury bis(2-ethylhexanoate) includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is widely used as a heat stabilizer in the production of PVC and other polymers, enhancing their thermal stability and weather resistance
作用機序
The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .
類似化合物との比較
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
- Mercury(II) oxide
Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .
特性
CAS番号 |
13170-76-8 |
|---|---|
分子式 |
C16H30HgO4 |
分子量 |
487.00 g/mol |
IUPAC名 |
2-ethylhexanoate;mercury(2+) |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




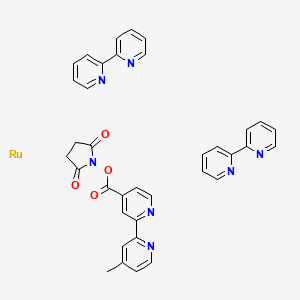

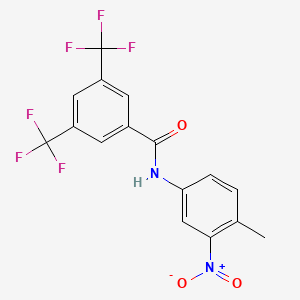
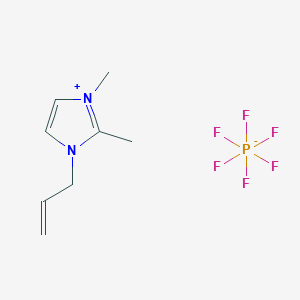
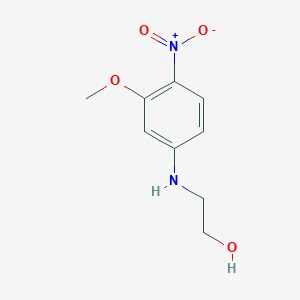
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
